Iometopane
Overview
Description
Iometopane, also known as RTI-55, is a phenyltropane-based psychostimulant used in scientific research and some medical applications . It is a non-selective dopamine reuptake inhibitor derived from methylecgonidine . This drug was first cited in 1991 .
Molecular Structure Analysis
Iometopane has the molecular formula C16H20INO2 . The InChIKey is SIIICDNNMDMWCI-LTFFGQHJSA-N . More detailed structural analysis would require specific computational chemistry techniques or experimental data, which are not available in the search results.
Scientific Research Applications
Dopamine Imaging in Parkinson's Disease
Iometopane, labeled with iodine-123, is a tropane derivative used as a dopamine imaging agent, primarily in the early diagnosis of Parkinson's disease. Neurochemical imaging with iometopane through single photon emission computerized tomography (SPECT) produces brain images for the distinguished diagnosis of Parkinson's disease. Its ability to bind to the dopamine transporter on presynaptic dopaminergic nerve terminals in the striatum is crucial. This binding differentiates the uptake of iometopane by neurons in the striatum in patients with Parkinsonian disorders from those without, demonstrating high sensitivity and specificity. The diminished uptake of iometopane in the striatum on SPECT images of patients with Parkinsonian disorders can assess both the disease trait and state, reflecting the severity of brain dopamine neuron loss. This imaging provides an opportunity to evaluate patients longitudinally from early to late disease stages, using an objective biomarker for dopamine nerve cell degeneration. Diagnostic imaging with iometopane, such as Dopascan Injection, is proposed to differentiate Parkinson's disease from other forms of tremor and potentially reduce the reliance on other tests like MRI and CT scans, and medications (Drugs in R&D, 2003).
Detection in Neurological Conditions
A case study reported the use of iodine-123-2beta-carbomethoxy-3beta-(4-iodophenyl)-tropane (CIT) single photon emission computed tomography in a Korean woman with juvenile Parkinson's disease. The patient had a homozygous exon 4 deletion in the parkin gene. The [(123)I]-2beta-carbomethoxy-3beta-(4-iodophenyl)-tropane SPECT showed a severe reduction of specific striatal CIT binding, comparable to that of Parkinson's disease, demonstrating the potential of iometopane in detecting severe nigrostriatal dopaminergic damage in specific genetic conditions (Archives of Neurology, 2001).
Oncological Imaging
In an unexpected discovery, iometopane labeled with iodine-124 (I-124 betaCIT) was used in a PET scan for Parkinson's disease in a young man. The scan revealed a normal striatum uptake but also identified a focal spot in the left parietal cortex. This corresponded to a nodular lesion on magnetic resonance imaging, which was diagnosed as a metastasis of a malignant metastatic melanoma. This indicates that iometopanemay have potential applications beyond neurodegenerative disorders, possibly in oncology for identifying certain types of metastases (Clinical Nuclear Medicine, 2009).
Safety And Hazards
In a phase IIb multicentre clinical study involving 96 patients, the injection of Iometopane differentiated patients with Parkinson’s disease and progressive supranuclear palsy from patients with tremor and healthy controls . There were no serious adverse effects associated with the use of Iometopane in this study .
Future Directions
While the search results do not provide specific future directions for Iometopane, it is noted that the identification of reliable biomarkers for Parkinson’s disease would dramatically accelerate research on its etiology, pathophysiology, disease progression, and therapeutics . Iometopane could potentially play a role in this research due to its ability to demonstrate the location and concentration of dopamine transporters .
properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-YJNKXOJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126429 | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iometopane | |
CAS RN |
135416-43-2 | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135416-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2Beta-carbomethoxy-3beta-(4-iodophenyl)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135416432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOMETOPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1Z7121WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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